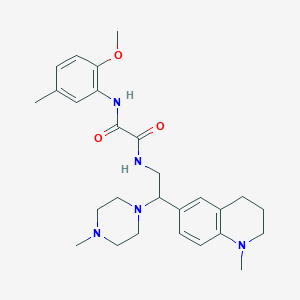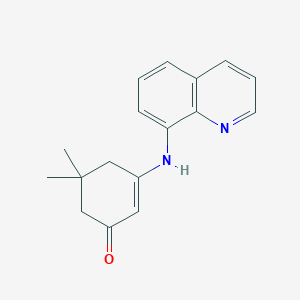
2-(3-Fluorophenyl)oxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Fluorophenyl)oxan-4-amine” is a chemical compound with the CAS Number: 1339031-07-0 . It has a molecular weight of 195.24 and its IUPAC name is 2-(3-fluorophenyl)tetrahydro-2H-pyran-4-ylamine . The physical form of this compound is liquid .
Molecular Structure Analysis
The Inchi Code of “this compound” is 1S/C11H14FNO/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-3,6,10-11H,4-5,7,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 195.24 . More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Chiral Resolution Reagents
Compounds structurally related to 2-(3-Fluorophenyl)oxan-4-amine have been utilized as chiral resolution reagents. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a synthetic, enantiopure chiral resolution reagent, is derived from enantiopure (2S,3S)-phenylglycidol. It reacts with a variety of α-chiral primary and secondary amines through a regioselective ring-opening. This enables straightforward identification and quantification of diastereomeric products via NMR and HPLC, making it a versatile tool for analyzing scalemic mixtures of amines (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).
Fluorescence Signaling Modulation
Another application involves the attachment of electron-withdrawing fluorophores to cryptands, which modulates fluorescence signaling. For instance, the synthesis of aza cryptand with an integrated fluorophore-receptor configuration demonstrates how the inclusion of a fluorophore can alter the binding property of the cryptand towards metal ions. This results in a fluorescence "on/off" situation that can be reversed based on the metal ion's translocation, showcasing potential in sensing applications (Bag & Bharadwaj, 2004).
Compulsive Food Consumption Study
In a study focusing on neural mechanisms that underlie compulsive food seeking and intake, compounds structurally related were used to investigate the role of Orexin-1 Receptor mechanisms. This study utilized selective antagonists to evaluate their effects in a binge-eating model in rats, highlighting the potential pharmacological treatments for eating disorders with a compulsive component (Piccoli, Bonaventura, Cifani, Costantini, Massagrande, Montanari, Martinelli, Antolini, Ciccocioppo, Massi, Merlo-Pich, Fabio, & Corsi, 2012).
Fluorescent Sensor Development
Developing fluorescent sensors for detecting toxic chemicals such as oxalyl chloride and phosgene is another significant application. The rational design of fluorescent sensors, like the one denoted as BTA, for simultaneous detection of these chemicals showcases an innovative approach to safeguarding public health and security. The sensor operates on a "turn-on" fluorescence mode upon interaction with the target chemicals, demonstrating outstanding selectivity and sensitivity (Zhang, Cheng, Yang, Li, Zhang, Ma, Lu, Wu, & Wang, 2017).
Antitumor Properties
The preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles reveals the mechanism of action and the potential clinical application of such compounds. These benzothiazoles, modified to overcome limitations posed by drug lipophilicity, have shown potent antitumor properties in both in vitro and in vivo studies. Their metabolism and the selective induction of cytochrome P 450 1A1 protein expression in carcinoma cells further illuminate the therapeutic potential of these compounds (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).
Safety and Hazards
The safety information for “2-(3-Fluorophenyl)oxan-4-amine” includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The compound is labeled with the signal word “Danger” and several precautionary statements are provided .
Propriétés
IUPAC Name |
2-(3-fluorophenyl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-3,6,10-11H,4-5,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHGDBJMEUQOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
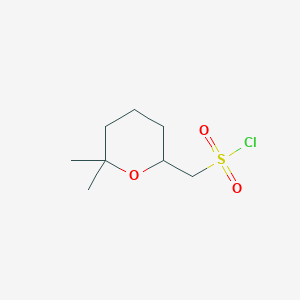
![3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B2670263.png)
![2-(benzyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2670266.png)
methanesulfonamide](/img/structure/B2670268.png)
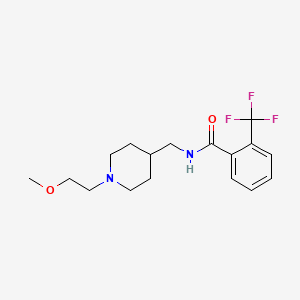
![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2670272.png)
![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)
![5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2670276.png)
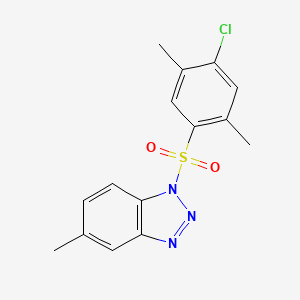
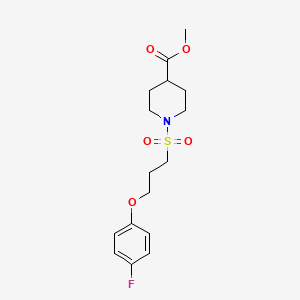
![Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2670280.png)
![10-(4-Ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2670282.png)
